Spectroscopic and Mechanistic Insights into Tributyl(1-ethoxyvinyl)stannane: A Technical Guide
Spectroscopic and Mechanistic Insights into Tributyl(1-ethoxyvinyl)stannane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Tributyl(1-ethoxyvinyl)stannane, a versatile reagent in organic synthesis. The document details available mass spectrometry data and outlines standard experimental protocols for the spectroscopic analysis of this and similar organotin compounds. Furthermore, it visualizes a key reaction pathway in which this compound participates, offering a deeper understanding of its chemical reactivity.
Spectroscopic Data
The spectroscopic data for Tributyl(1-ethoxyvinyl)stannane is crucial for its identification and characterization in chemical reactions. While detailed, publicly available high-resolution Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data with assigned peaks are limited, mass spectrometry data provides valuable information regarding its molecular weight and fragmentation pattern.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Tributyl(1-ethoxyvinyl)stannane provides key insights into its molecular structure. The fragmentation pattern is characteristic of the tributyltin moiety and the 1-ethoxyvinyl group.
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Major m/z Peaks | 249, 305, 247[1] |
Note: The interpretation of the fragmentation pattern suggests the loss of butyl groups and rearrangements of the ethoxyvinylstannane structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of Tributyl(1-ethoxyvinyl)stannane, typically acquired as a neat liquid film, would exhibit characteristic absorption bands. Key expected vibrational modes include C-H stretching from the alkyl and vinyl groups, C=C stretching of the vinyl group, C-O stretching of the ethoxy group, and Sn-C stretching vibrations.
Experimental Protocols
Standardized experimental protocols are essential for obtaining reliable and reproducible spectroscopic data. The following sections outline general procedures for the analysis of liquid organometallic compounds like Tributyl(1-ethoxyvinyl)stannane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
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NMR spectrometer (e.g., 300 MHz or higher)
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5 mm NMR tubes
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Deuterated solvent (e.g., Chloroform-d, CDCl₃)
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Tributyl(1-ethoxyvinyl)stannane sample
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Pipettes
Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of Tributyl(1-ethoxyvinyl)stannane in 0.5-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.
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Instrument Setup:
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Insert the sample tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.
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Data Acquisition:
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Acquire the ¹H spectrum.
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Acquire the proton-decoupled ¹³C spectrum.
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-
Data Processing:
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Apply Fourier transformation to the raw data.
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Phase the spectra and perform baseline correction.
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Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Integrate the signals in the ¹H spectrum.
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Infrared (IR) Spectroscopy
Objective: To obtain the vibrational spectrum of the compound.
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
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Tributyl(1-ethoxyvinyl)stannane sample
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Solvent for cleaning (e.g., isopropanol or acetone)
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Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[2][3]
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Sample Application: Place a small drop of liquid Tributyl(1-ethoxyvinyl)stannane directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
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Data Acquisition: Acquire the FTIR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The software automatically performs the background subtraction. The resulting spectrum will show the infrared absorption bands of the sample.
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Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
GC-MS instrument equipped with an electron ionization (EI) source.
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Capillary GC column suitable for organometallic compounds (e.g., a low-to-mid polarity column).
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Helium carrier gas.
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Tributyl(1-ethoxyvinyl)stannane sample.
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Solvent for dilution (e.g., hexane).
Procedure:
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Sample Preparation: Prepare a dilute solution of Tributyl(1-ethoxyvinyl)stannane in a volatile organic solvent like hexane.
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Instrument Setup:
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Set the GC oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Set the injector temperature, transfer line temperature, and ion source temperature.
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Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500).
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Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
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Data Acquisition: The sample is vaporized in the injector, separated on the GC column, and then introduced into the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.
Signaling Pathways and Experimental Workflows
Tributyl(1-ethoxyvinyl)stannane is a key reagent in the Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[4][5][6] The reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.
Stille Cross-Coupling Reaction Workflow
The following diagram illustrates the catalytic cycle of the Stille coupling reaction, showcasing the role of Tributyl(1-ethoxyvinyl)stannane.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
This technical guide serves as a foundational resource for professionals working with Tributyl(1-ethoxyvinyl)stannane. The provided data and protocols facilitate its proper identification, characterization, and application in synthetic chemistry, ultimately contributing to the advancement of research and development in the chemical and pharmaceutical sciences.
References
- 1. Stannane, tributyl(1-ethoxyethenyl)- | C16H34OSn | CID 619414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. agilent.com [agilent.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Stille Coupling [organic-chemistry.org]
